Isatinsaurelosung

Description

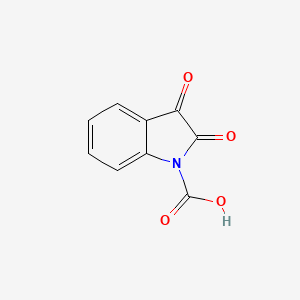

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-5-3-1-2-4-6(5)10(8(7)12)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBVDKVVUYYGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Perspectives on Isatin Derived Chemical Systems

Theoretical Underpinnings of Indole (B1671886) and Isatin (B1672199) Chemistry

The theoretical understanding of Isatin chemistry begins with its parent structure, indole. Indole is an aromatic heterocycle composed of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring wikipedia.orgcreative-proteomics.com. This fused system results in a planar molecule with a delocalized π-electron system. The nitrogen atom in the pyrrole ring contributes its lone pair of electrons to the aromatic system, making indole a π-excessive heteroaromatic compound chemcess.com. This electron richness influences its reactivity, particularly towards electrophilic substitution, which primarily occurs at the C3 position of the pyrrole ring wikipedia.orgchemcess.com.

Isatin, on the other hand, is an indole derivative featuring two carbonyl groups at the C2 and C3 positions of the indole ring wikipedia.orgsinocurechem.comresearchgate.net. Structurally, it consists of a benzene ring fused to a five-membered ring containing a nitrogen atom and two carbonyl carbons creative-proteomics.comwikipedia.orgresearchgate.netontosight.ainih.gov. While the six-membered benzene ring retains its aromatic character, the five-membered ring in isatin possesses an anti-aromatic character creative-proteomics.comwikipedia.org. This combination of structural features, including the presence of an aromatic ring, a ketone, and a γ-lactam moiety, imparts unique reactivity to isatin, allowing it to act as both an electrophile and a nucleophile chemicalbook.com.

The presence of the carbonyl groups at C2 and C3 makes these positions susceptible to nucleophilic attack chemicalbook.comwiley.com. The carbonyl group at C3 is particularly reactive wiley.com. The NH group at position 1 also provides a site for substitution reactions chemicalbook.comwiley.com. Theoretical studies utilizing computational methods such as Density Functional Theory (DFT) have been employed to investigate the electronic structure and reactivity of isatin and its derivatives nih.govontosight.aielsevier.comuni.lu. These studies can help predict reaction pathways and understand the factors governing chemoselectivity elsevier.com. For instance, computational results have been used to explore nucleophilic additions on the carbonyl carbons of N-methyl isatin, suggesting that the path leading to 3,3-disubstituted oxindoles is energetically favorable elsevier.com.

Isatin exists in equilibrium with its open-chain form, isatinic acid (2-aminophenylglyoxylic acid) metabolomicsworkbench.orgontosight.ai. Isatinic acid is generally less stable than isatin and readily undergoes cyclization to form the more stable cyclic dicarbonyl structure of isatin.

Evolution of Research Trajectories in Isatin Chemistry

The history of isatin research dates back to the 19th century. Isatin was first obtained in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo (B80030) dye using nitric and chromic acids wikipedia.orgcreative-proteomics.comontosight.aichemicalbook.comwiley.comnih.govkashanu.ac.irintellizpress.com. This early discovery marked the beginning of investigations into the chemistry of this intriguing compound.

Following its initial isolation and synthesis, research on isatin expanded to explore its chemical properties and potential applications. Early synthetic methods, such as the Sandmeyer, Stolle, and Martinet procedures, were developed for the preparation of isatin and its derivatives wikipedia.orgcreative-proteomics.comchemicalbook.comkashanu.ac.irintellizpress.com. The Sandmeyer method, involving the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, has been historically significant wikipedia.orgchemicalbook.comintellizpress.com.

The synthetic versatility of isatin quickly became apparent, establishing it as a valuable building block in organic synthesis wikipedia.orgchemcess.comwikipedia.orgontosight.aichemicalbook.comwiley.comintellizpress.com. Its ability to undergo a wide array of reactions, including N-substitutions, electrophilic aromatic substitution, nucleophilic additions, reductions, oxidations, ring expansions, and spiro-annulations, has made it a popular scaffold for constructing more complex molecules chemicalbook.comwiley.com.

Over time, research trajectories in isatin chemistry have evolved significantly. While initial studies focused on synthesis and fundamental reactivity, later research delved into the exploration of the diverse biological activities exhibited by isatin derivatives creative-proteomics.comchemcess.comwikipedia.orgresearchgate.netontosight.aiwiley.comnih.govkashanu.ac.ir. This led to extensive investigations into their potential as pharmaceutical agents. The development of novel and environmentally benign synthetic methods for accessing isatin derivatives has also been a recent focus wikipedia.orgwikipedia.org. Current research continues to explore new chemical transformations, synthesize novel isatin-based structures, and investigate their properties for various applications chemcess.comontosight.ai.

Conceptual Frameworks in Heterocyclic Compound Investigation

The investigation of heterocyclic compounds like isatin is guided by fundamental conceptual frameworks in organic chemistry. Heterocycles, defined by the presence of at least one heteroatom (such as N, O, or S) in a cyclic ring system, constitute a vast and important class of organic molecules uni.lu. They are prevalent in natural products, pharmaceuticals, and advanced materials creative-proteomics.comchemcess.comwikipedia.orgresearchgate.netwiley.comuni.lu.

A primary conceptual framework involves understanding the electronic structure and aromaticity of heterocyclic rings. The presence and nature of the heteroatom significantly influence the electron distribution within the ring, affecting its stability and reactivity. Heterocycles can be classified as aromatic or non-aromatic, with aromatic heterocycles exhibiting enhanced stability due to delocalized π-electron systems, following Hückel's rule. Indole, with its 10 π-electrons in a conjugated system, is considered aromatic chemcess.com. The fused ring system of isatin, comprising an aromatic benzene ring and a less aromatic five-membered ring, exemplifies the interplay of electronic effects within bicyclic heterocycles creative-proteomics.comwikipedia.orgnih.gov.

Reactivity patterns form another crucial framework. Understanding how heterocycles behave under various reaction conditions, including electrophilic substitution, nucleophilic attack, cycloadditions, and rearrangements, is essential for their synthesis and transformation chemicalbook.comwiley.com. For isatin, the reactivity is influenced by the electrophilic nature of the carbonyl carbons and the nucleophilic character of the nitrogen atom chemicalbook.comwiley.com.

Synthetic methodologies are central to heterocyclic chemistry. Researchers develop and utilize various strategies to construct heterocyclic rings and functionalize existing ones wikipedia.org. This includes cyclization reactions, condensation reactions, and the use of isatin as a versatile building block in the synthesis of other heterocyclic systems such as quinolines and oxindoles sinocurechem.comintellizpress.com.

Furthermore, modern heterocyclic chemistry extensively employs computational methods to gain deeper insights into molecular properties, reaction mechanisms, and transition states nih.govontosight.aielsevier.comuni.lu. These theoretical approaches complement experimental studies and aid in rationalizing observed reactivity and predicting the behavior of new compounds. The study of structure-activity relationships (SAR) is also a key conceptual framework, particularly in the context of developing heterocyclic compounds with desired biological activities wikipedia.orgresearchgate.netwiley.comnih.govkashanu.ac.ir.

The investigation of isatin and its derivatives continues to contribute significantly to these foundational perspectives in heterocyclic chemistry, driving advancements in both theoretical understanding and practical applications.

Advanced Synthetic Methodologies for Isatin and Its Analogues

Strategic Approaches to Isatin (B1672199) Ring System Construction

The synthesis of the isatin ring system has been a subject of extensive research, leading to the development of both classical and modern methodologies. These approaches focus on the efficient construction of the bicyclic core from various acyclic or monocyclic precursors.

Cyclization reactions represent the cornerstone of isatin synthesis, with several named reactions being routinely employed. These methods typically involve the formation of the five-membered nitrogen-containing ring onto a pre-existing benzene (B151609) ring.

Sandmeyer Synthesis: This is one of the oldest and most fundamental methods for preparing isatin. nih.govijise.in The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the isatin core. japsr.in

Stolle Synthesis: The Stolle synthesis is a versatile alternative that involves the reaction of anilines (primary or secondary) with oxalyl chloride to form a chlorooxalylanilide intermediate. ijise.inbiomedres.us Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), effects the cyclization to produce isatin. japsr.inresearchgate.net This method is particularly effective for both substituted and unsubstituted isatins. biomedres.us

Martinet Synthesis: This approach involves the reaction of an amino aromatic compound with an oxomalonate (B1226002) ester. The resulting intermediate undergoes oxidative decarboxylation to furnish the isatin derivative. japsr.inresearchgate.net

Gassman Synthesis: The Gassman isatin synthesis provides a route to substituted isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. nih.govjapsr.in

Modern variations often focus on improving yields, broadening substrate scope, and employing more environmentally benign conditions. For instance, metal-free approaches using iodine in DMSO have been developed for the intramolecular oxidative cyclization of 2-aminoacetophenones to form N-substituted isatins. dergipark.org.tr

Table 1: Comparison of Classical Isatin Synthesis Methods

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine | Conc. H₂SO₄ for cyclization | Oldest, widely used method; good for simple analogs. nih.govijise.in |

| Stolle | Aniline, Oxalyl chloride | Lewis Acid (e.g., AlCl₃, BF₃) | Robust alternative to Sandmeyer; good for substituted isatins. japsr.inresearchgate.net |

| Martinet | Amino aromatic compound, Oxomalonate ester | Acid, then oxidative decarboxylation | Involves a 3-(3-hydroxy-2-oxindole)carboxylic acid intermediate. japsr.inresearchgate.net |

| Gassman | Aniline derivative | Formation and oxidation of a 3-methylthio-2-oxindole | Yields substituted isatins. nih.govjapsr.in |

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. researchgate.netresearchgate.net Isatin is a key player in MCRs, serving as a versatile building block for the synthesis of complex heterocyclic systems, particularly spirooxindoles. researchgate.netresearchgate.net These reactions leverage the reactivity of the C3-carbonyl group of isatin. researchgate.net

For example, a three-component reaction of isatin, an amino acid, and but-2-ynedioates can be performed under microwave irradiation in an aqueous medium to produce spirooxindole derivatives in excellent yields. nih.gov Another MCR involves the reaction of isatins, aminouracils, and isoxazolones for the regioselective synthesis of diverse spirooxindole frameworks. nih.gov The use of green chemistry principles, such as employing green solvents, reusable catalysts, or solvent-free conditions, is a growing trend in isatin-based MCRs. researchgate.net Recent research has demonstrated the synthesis of novel cyclopentatriazine derivatives through a one-pot multicomponent reaction of isatin, malononitrile, and other reagents, highlighting the broad applicability of this strategy. chemrevlett.comchemrevlett.com

Selective Functionalization and Derivatization Techniques

The isatin core offers multiple sites for functionalization: the nitrogen atom (N1), the C2-carbonyl, and the C3-carbonyl. nih.govacs.org Selective modification at these positions is crucial for synthesizing derivatives with specific chemical and biological properties.

Functionalization at the N1 position is a common strategy to modify the properties of the isatin scaffold. N-alkylation reduces the lability of the isatin nucleus towards bases while preserving its fundamental reactivity. nih.gov The standard procedure involves generating the isatin anion with a base (such as NaH, K₂CO₃, or Cs₂CO₃) followed by reaction with an alkylating agent like an alkyl halide. nih.govresearchgate.net Microwave-assisted N-alkylation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net Asymmetric N-alkylation of isatins has also been achieved using organocatalysis, providing enantiomerically enriched N-alkylated isatins which are valuable precursors for chiral indole (B1671886) derivatives. rsc.org

Table 2: Conditions for Microwave-Assisted N-Alkylation of Isatin

| Alkylating Agent | Base | Solvent | Power/Time | Yield (%) | Ref |

| Methyl Iodide | K₂CO₃ | DMF (drops) | 300 W / 3 min | 95 | researchgate.net |

| Ethyl Iodide | K₂CO₃ | DMF (drops) | 300 W / 3 min | 90 | researchgate.net |

| Benzyl Chloride | K₂CO₃ | DMF (drops) | 200 W / 5 min | 96 | researchgate.net |

| Ethyl Bromoacetate | K₂CO₃ | DMF (drops) | 200 W / 3 min | 76 | researchgate.net |

| Phenacyl Bromide | K₂CO₃ | DMF (drops) | 300 W / 3 min | 70 | researchgate.net |

The C2 and C3 carbonyl groups are the most reactive sites on the isatin molecule. The C3-carbonyl group, being part of a keto-amide system, is highly electrophilic and readily undergoes nucleophilic addition reactions, similar to an aldehyde. researchgate.netresearchgate.net This reactivity is exploited in aldol (B89426) reactions and for the synthesis of a wide range of C3-substituted derivatives like imines, hydrazones, and thiosemicarbazones. nih.govbiomedres.us

Functionalization at the C2 position often involves reactions that lead to ring-opening or rearrangement. For instance, the oxidation of isatin with agents like hydrogen peroxide can lead to the formation of isatoic anhydride, a valuable synthetic intermediate. nih.govijise.in The cleavage of the C2-C3 bond is another important transformation, enabling ring-expansion reactions to produce quinoline (B57606) and quinazolinone derivatives. researchgate.netrsc.org N-heterocyclic carbene (NHC) organocatalysis has been developed to control the chemoselective N1- versus C3-functionalization of isatins without the need for protecting groups. acs.org

Spirooxindoles are a prominent class of compounds in which the C3 carbon of the oxindole (B195798) core is part of a second ring system. nih.gov These structures are of great interest due to their prevalence in natural products and their significant pharmacological activities. researchgate.netnih.gov The synthesis of spirooxindoles from isatin is a major area of research, primarily achieved through multicomponent reactions or cycloaddition reactions. researchgate.netdntb.gov.ua

The electrophilic C3-carbonyl of isatin is the key reactive center for these transformations. researchgate.net Transition metal catalysis is widely employed in the synthesis of spirooxindoles. rsc.org For example, catalysts based on gold, nickel, or zinc have been used to facilitate reactions between N-substituted isatins and various partners like 4-hydroxycoumarin (B602359) or activated methylene (B1212753) compounds to construct diverse spiro-frameworks. rsc.org Three-component reactions involving isatin, an activated methylene compound, and another reactant are a common and efficient strategy for building complex spirooxindole libraries. researchgate.netrsc.org

Catalytic Advancements in Isatin Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and substrate scope. In isatin synthesis, transition metals, organocatalysts, and biocatalysts have been instrumental in developing novel and effective routes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for constructing the isatin core through various coupling reactions. Palladium and copper are among the most extensively studied metals for this purpose.

Palladium-Catalyzed Syntheses: Palladium catalysts are renowned for their ability to facilitate carbon-carbon and carbon-heteroatom bond formations. A notable application is the double carbonylation of anilines. thieme-connect.com In this process, a palladium complex, such as [PdCl2(PPh3)2], catalyzes the insertion of two carbon monoxide molecules into the aniline scaffold, leading to the formation of the isatin ring. thieme-connect.comacs.org This method involves an ortho C-H bond activation of the aniline derivative. thieme-connect.com Another palladium-catalyzed approach is the intramolecular acylation of unactivated aryl C(sp2)-H bonds, starting from formyl-N-arylformamides to produce a range of isatin derivatives in good yields. researchgate.net

Copper-Catalyzed Syntheses: Copper catalysts provide an economical and environmentally friendlier alternative to palladium. unimi.it Copper-catalyzed methods have been developed for the aerobic oxidative intramolecular amidation of 2-aminophenylacetylenes, which proceeds in a domino fashion to yield isatins. rsc.org This process is advantageous due to the use of air as the oxidant and a low-cost catalyst. rsc.org Copper catalysts, like Cu(MeCN)4PF6, have also been used in the reaction of N-alkyldiazo(nitro)acetanilides to generate both isatins and isoindigoes. tandfonline.com Furthermore, copper-catalyzed cross-dehydrogenative C-N annulations of 2′-N-aryl/alkylaminoacetophenones offer another route to isatins. organic-chemistry.org

Table 1: Comparison of Transition Metal-Catalyzed Isatin Syntheses

Catalyst System Starting Material Reaction Type Key Advantages Yields [PdCl2(PPh3)2] / Cu(OPiv)2 Aniline Derivatives Double Carbonylation Direct C-H activation 34–82% thieme-connect.com PdCl2 Formyl-N-arylformamides Intramolecular Acylation Atom economical Good yields researchgate.net CuI 2-Aminophenylacetylenes Aerobic Oxidative Amidation Uses air as oxidant, low-cost catalyst Good yields rsc.org Cu(MeCN)4PF6 N-Alkyldiazo(nitro)acetanilides Cyclization/Dimerization Forms isatins and isoindigoes Variable, up to 24% for isatin tandfonline.com Cu(OAc)2·H2O 2′-Aminoacetophenones Cross-dehydrogenative Annulation Direct C-N bond formation Good yields organic-chemistry.org

Organocatalytic and Biocatalytic Routes to Isatin Derivatives

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free approach in asymmetric synthesis. While primarily used for the functionalization of the pre-formed isatin core, such as in aldol and Michael reactions, organocatalysts also play a role in creating isatin derivatives. rsc.orgresearchgate.net For instance, an organocatalytic method using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) achieves the insertion of isatins into aryl difluoronitromethyl ketones with 100% atom economy. nih.govacs.org Isatin can be activated by forming a Schiff base, which then acts as a donor in asymmetric aza-Michael reactions to produce N-substituted isatins with high enantioselectivity. aalto.fi

Biocatalysis: Biocatalytic methods offer a green and highly selective alternative for synthesizing chiral molecules. While the direct biocatalytic synthesis of the isatin core is less common, enzymes are used to create complex chiral derivatives from isatin. For example, crude extracts from earthworms have been employed as a biocatalyst for the asymmetric cross-aldol reaction between isatins and ketones, producing chiral 3-hydroxy-2-oxindoles. irapa.org

Sustainable and Green Chemistry Methodologies for Isatin Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of safer solvents, reducing waste, and employing energy-efficient methods.

Solvent-Free and Aqueous-Phase Syntheses

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to faster reaction times and higher yields. tandfonline.comarkat-usa.org A notable solvent-free method involves the reaction of isatins with nitromethane (B149229) or nitroethane in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to produce 3-hydroxy-3-(nitromethyl)indolin-2-ones. dergipark.org.tr Another example is the multicomponent reaction of isatins, malononitrile, and bicyclic CH-acids catalyzed by sodium acetate (B1210297) under grinding conditions, which produces spiro-oxindoles in excellent yields within minutes. arkat-usa.org

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Microwave-assisted three-component reactions of isatin, an amino acid, and but-2-ynedioates in water have been developed for the synthesis of spirooxindole derivatives under catalyst-free conditions. nih.gov The classic Sandmeyer synthesis of isatin itself is traditionally carried out in an aqueous solution of sodium sulfate. nih.govchemicalbook.com

Electrochemical Synthesis Approaches

Electrosynthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net

An efficient electrochemical approach for synthesizing isatin derivatives involves the oxidation of 2-aminoacetophenones. rsc.org This method, supported by an I2–DMSO system, proceeds through C–N cross-coupling and C(sp²)–H/C(sp³)–H functionalization, offering good to very good yields and shorter reaction times compared to batch processes. irapa.orgrsc.org Another electrochemical method utilizes the oxidation of 2'-aminoacetophenones in the presence of n-Bu4NI to afford various isatins via a proposed radical-based pathway. organic-chemistry.org The electrosynthesis of N-methylisatin has also been achieved by the electroreduction of isatin in the presence of methyl iodide, resulting in quantitative yields. acs.org

Table 2: Overview of Green Synthetic Methodologies for Isatin Derivatives

Methodology Reaction Example Conditions Key Green Advantage Yields Solvent-Free Isatin + Malononitrile + CH-acid AcONa, grinding, 15 min Eliminates solvent waste, rapid 90-98% arkat-usa.org Aqueous-Phase Isatin + Amino Acid + Alkyne Microwave, H2O Uses water as solvent, energy efficient Excellent yields nih.gov Electrochemical Oxidation of 2-Aminoacetophenone I2–DMSO, undivided cell Avoids chemical oxidants, high efficiency Good to very good rsc.org Electrochemical Reduction of Isatin + CH3I Controlled potential electrolysis High current efficiency, clean Quantitative acs.org

Elucidation of Reaction Mechanisms and Reactivity in Isatin Chemical Systems

Mechanistic Pathways of Isatin (B1672199) Chemical Transformations

The reactivity of Isatin is significantly influenced by the presence of both electron-withdrawing carbonyl groups and the electron-rich benzene (B151609) ring. This duality allows Isatin to participate in a wide array of reactions, acting as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the coreactant. wikipedia.org

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution reactions on the Isatin core typically occur on the benzene ring. Studies have shown that substitution preferentially takes place at positions C-5 and C-7. wikipedia.orgnih.govresearchgate.netresearchgate.net This regioselectivity is influenced by the electronic distribution within the molecule, where these positions exhibit higher electron density compared to others on the benzene ring due to the activating effect of the indole (B1671886) nitrogen and the directing effects of the fused carbonyl system.

Nucleophilic Additions to Carbonyl Groups

Nucleophilic addition is a prominent reaction pathway for Isatin, primarily occurring at the carbonyl carbons. The C-3 carbonyl group is particularly susceptible to nucleophilic attack due to its higher electrophilicity compared to the C-2 carbonyl. wikipedia.orgnih.gov Nucleophilic additions at C-3 are central to the formation of a variety of Isatin derivatives, including spirooxindoles, through reactions with various nucleophiles such as amines, carbanions, and organometallic reagents. wikipedia.orgnih.govnih.govacs.orgnih.gov The regioselectivity of nucleophilic addition can be influenced by substituents on the Isatin core, especially those on the nitrogen atom, and by reaction conditions like solvent and temperature. wikipedia.org

In some cases, nucleophilic attack can also occur at the C-2 carbonyl, leading to ring-opening reactions, particularly under basic or nucleophilic conditions. wikipedia.orgmaxapress.com For example, the hydrolysis of Isatin, which yields Isatinic acid (2-aminophenylglyoxylic acid), involves the nucleophilic attack of water or hydroxide (B78521) on a carbonyl group, followed by ring cleavage. jst.go.jpresearchgate.netrsc.orgrsc.orgresearchgate.net Enzymatic hydrolysis of Isatin by isatin hydrolase involves a catalytic mechanism dependent on a manganese ion, where a nucleophilic water molecule is activated by a basic residue to form hydroxide, which then attacks the carbonyl. researchgate.net

Oxidative and Reductive Reactivity Profiles

Isatin undergoes both oxidative and reductive transformations, leading to different product profiles. Oxidation of Isatin can result in the formation of anthranilic acid derivatives through the cleavage of the heterocyclic ring. redalyc.orgscielo.br For instance, oxidation with hydrogen peroxide in the presence of base is an efficient method for preparing anthranilic acids from Isatins substituted at the nitrogen or on the aromatic ring. redalyc.org Electrochemical oxidation of Isatin derivatives can occur on the benzene ring, generating hydroxylated or quinone derivatives. researchgate.net

Reductive processes can target the carbonyl groups or the indole ring. Chemoselective reductions of the carbonyl groups are possible. wikipedia.orgnih.gov For example, the reduction of the C-3 carbonyl is a common transformation. Electrochemical reduction of Isatin can lead to the cleavage of the C3 carbonyl group in the heterocyclic ring. researchgate.netrsc.org In halogenated Isatin derivatives, reduction can also involve the cleavage of carbon-halogen bonds. researchgate.net

Ring Expansion and Rearrangement Mechanisms

Isatin and its derivatives are known to undergo ring expansion and rearrangement reactions, leading to the formation of various fused heterocyclic systems. These transformations often involve complex mechanistic pathways. For instance, ring expansion reactions can yield quinolin-2-one derivatives, which are important scaffolds in medicinal chemistry. wikipedia.orgchemistryviews.orgresearchgate.net One method involves the reaction of Isatin derivatives with trimethylsilyldiazomethane (B103560) catalyzed by scandium triflate, leading to the insertion of a methylene (B1212753) group and formation of quinolin-2-ones. chemistryviews.org

Oxidative expansion of Isatin-derived imines has also been reported, leading to quinazolinedione products. ias.ac.in This process can be induced by reagents like sodium borohydride (B1222165) or peroxides and is proposed to involve the in situ formation of hydroperoxyl anions. ias.ac.in Rearrangements, such as the 1,2-Phospha-Brook rearrangement, have been implicated in ring expansion reactions of Isatins to form 2-quinolinone-derived structures. researchgate.net The mechanism of ring expansion can be influenced by the nature of the substituent attached to the Isatin ring nitrogen atom. rsc.org

Kinetic and Thermodynamic Aspects of Isatin Reactions

Kinetic and thermodynamic studies provide valuable information about the reaction rates, energy barriers, and stability of reactants, intermediates, and products in Isatin chemistry. These studies are essential for understanding reaction mechanisms and optimizing reaction conditions.

Reaction Rate Determinations and Kinetic Modeling

The kinetics of various reactions involving Isatin have been investigated to determine reaction rates and propose kinetic models. For example, the kinetics of the basic hydrolysis of Isatin have been studied spectrophotometrically in different solvent systems. jst.go.jpresearchgate.netniscpr.res.in These studies have shown that the reaction rate is influenced by solvent composition and pH, and the hydrolysis mechanism can change depending on the environment polarity. jst.go.jpnih.govrsc.orgrsc.org

Kinetic studies of nucleophilic addition reactions of Isatin derivatives with amines have demonstrated second-order kinetics, with the rate depending on the concentration of both the Isatin derivative and the nucleophile. maxapress.combau.edu.lb The effect of substituents on the reaction rate has also been investigated, revealing the influence of electronic effects on the reaction kinetics. maxapress.combau.edu.lb

Kinetic modeling often involves determining rate constants, activation energies (), and thermodynamic activation parameters such as enthalpy of activation (), entropy of activation (), and Gibbs free energy of activation (). maxapress.comjst.go.jpresearchgate.netbau.edu.lbmdpi.comnih.govd-nb.info These parameters provide insights into the energy requirements and molecular changes occurring during the transition state. For instance, studies on the reaction of Isatin derivatives with piperidine (B6355638) have shown a linear correlation between and , suggesting a unified mechanism for substituted Isatins. maxapress.com

Computational studies using methods like Density Functional Theory (DFT) are increasingly used to investigate the potential energy surfaces and transition states of Isatin reactions, providing theoretical support for proposed mechanisms and kinetic observations. nih.govacs.orgchemistryviews.orgmdpi.com These studies can help predict chemoselectivity and understand the factors controlling reaction pathways. nih.govacs.orgmdpi.com

Detailed research findings on the kinetics of specific Isatin reactions often involve monitoring the change in concentration of reactants or products over time using spectroscopic methods. The rate data obtained are then analyzed to determine the order of the reaction with respect to each reactant and calculate rate constants under different conditions.

| Reaction Type | Example Reactant(s) | Observed Kinetics | Influencing Factors | Key Findings |

| Basic Hydrolysis | Isatin + OH⁻ | pH-dependent, Complex | Solvent composition, pH, Temperature | Rate depends on solvent and pH; Mechanism changes with polarity. jst.go.jpnih.govrsc.orgrsc.org |

| Nucleophilic Addition | Isatin derivative + Amine | Second-order | Substituents, Solvent, Temperature | Rate influenced by electronic effects and solvation. maxapress.combau.edu.lb |

| Reaction with DMAD + TPA | Isatin + DMAD + TPA | Second-order | Structure of N-H compound, Temperature | Isatin increases reaction rate compared to saccharin. nih.govd-nb.info |

| Thermal Decomposition | Isatin-thiosemicarbazones | Non-isothermal kinetics | Structure of derivative, Temperature | Activation energy values relate to thermal stability. mdpi.com |

Studies on the kinetics of Isatin's reactions in the presence of micellar systems have shown the influence of micelles on reaction rates and provided insights into the binding of Isatin to micelles. niscpr.res.in This highlights how the reaction environment can significantly impact the kinetic profile of Isatin transformations.

Activation Energy and Reaction Coordinate Analysis

Understanding the energy profile of reactions involving isatin is crucial for controlling reaction outcomes and designing new synthetic routes. Computational methods, such as Density Functional Theory (DFT), are widely employed to investigate reaction mechanisms, transition states, and activation energies. nih.govmdpi.comnih.gov

Studies on the aza-Henry reaction of isatin-derived ketimines, for instance, have utilized DFT calculations to elucidate the reaction mechanism and the origin of stereoselectivity. mdpi.com This reaction typically involves a three-step mechanism: deprotonation of the nucleophile, C-C bond formation, and proton transfer. mdpi.com The deprotonation step is often identified as the rate-determining step, while the C-C bond formation step can be the chiral-controlling step. mdpi.com Activation energy barriers (ΔG‡) are calculated to determine the feasibility and rate of each step. For example, the background reaction in an asymmetric carbonyl-ene reaction between N-methyl-protected isatin and 2-methyloxypropene was found to have a high activation barrier of 30.4 kcal mol⁻¹ in the absence of a catalyst. nih.gov

Reaction coordinate analysis provides a detailed picture of how the energy of the system changes as the reaction progresses from reactants to products, passing through transition states and intermediates. This analysis helps in identifying the energy barriers that need to be overcome and the stability of any transient species formed along the pathway. For the hydrolysis of isatin catalyzed by isatin hydrolase, computational models predict a low activation barrier (less than 6 kcal mol⁻¹) for the initial nucleophilic attack of hydroxide on the carbonyl group, suggesting this step is not rate-limiting. researchgate.net

Substituents on the isatin core can significantly impact activation energies and reaction pathways. Studies on the reaction of substituted isatin derivatives with nucleophiles like piperidine have shown that electron-donating substituents tend to increase the enthalpy of activation (ΔH‡), while electron-withdrawing groups decrease it. maxapress.com The entropy of activation (ΔS‡) also provides insights into the organization of the transition state; negative ΔS‡ values suggest a more ordered transition state compared to the reactants. maxapress.com

Here is a conceptual representation of how activation energy data might be presented:

| Reaction Type | Isatin Derivative | Nucleophile | Catalyst | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Carbonyl-ene reaction | N-methylisatin | Alkyl enol ether | None | 30.4 | DFT (B3LYP) | nih.gov |

| Aza-Henry reaction | Isatin ketimine | Nitromethane (B149229) | Guanidine-amide | Varies by step/catalyst | DFT (M06-2X) | mdpi.com |

| Alkaline Hydrolysis | Isatin | Hydroxide | Enzyme | < 6 (initial attack) | Metadynamics | researchgate.net |

| Nucleophilic Addition/Ring Opening | Substituted Isatin | Piperidine | None | Varies by substituent | Kinetic Studies | maxapress.com |

Note: This table is illustrative, combining information from different studies focusing on various reactions and conditions. Specific values are highly dependent on the exact reaction, substituents, solvent, and computational level.

Detection and Characterization of Transient Species and Intermediates

Spectroscopic Probing of Short-Lived Intermediates

Spectroscopic techniques are powerful tools for detecting and characterizing transient species. While challenging due to their short lifetimes, techniques such as transient absorption spectroscopy, time-resolved NMR, and mass spectrometry can provide valuable information.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to monitor the Sandmeyer cyclization of isonitrosoacetanilide to isatin, allowing for the detection of transient ionic species under mild conditions. researchgate.netlookchem.com This technique provides mass-to-charge ratio information, which can help in identifying the elemental composition of intermediates.

NMR spectroscopy, while typically used for stable compounds, can sometimes be adapted to detect intermediates, particularly if they have a reasonable lifetime or can be studied at low temperatures. thieme-connect.comthieme-connect.commdpi.com Changes in chemical shifts and coupling patterns can provide structural information about transient species. For example, ¹H NMR and ¹³C NMR have been used to characterize stable products formed from reactions involving isatin, and these techniques could potentially be applied to detect longer-lived intermediates. nih.govresearchgate.netacs.orgmdpi.com

FTIR and UV-Vis spectroscopy can also provide information about functional groups and electronic transitions in intermediates, although assigning specific bands to short-lived species can be challenging. mdpi.com

Computational Prediction of Transient Species Stability

Computational methods are invaluable for predicting the structures, energies, and stabilities of transient species and reaction intermediates that may be difficult to detect experimentally. escholarship.orgresearchgate.net DFT calculations can be used to locate potential intermediates on the reaction potential energy surface and calculate their relative energies and geometries.

Studies employing DFT have predicted the formation of tetrahedral intermediates in nucleophilic addition reactions to the carbonyl groups of isatin. researchgate.net The stability of these intermediates can influence the reaction pathway and the nature of the subsequent steps (e.g., elimination, rearrangement, or ring opening). researchgate.net

Computational studies can also predict the stability of zwitterionic intermediates, which are proposed in reactions like the Morita-Baylis-Hillman reaction of isatin derivatives. arkat-usa.org The formation and stability of transient aggregates involving these zwitterionic species have been computationally investigated, suggesting that more ordered transition states can form, which are dependent on factors like temperature and substituents. arkat-usa.org

The combination of computational predictions and experimental spectroscopic techniques provides a more comprehensive understanding of the transient species involved in isatin chemistry.

Electronic Structure and Reactivity Correlations in Isatin Derivatives

The electronic structure of isatin and its derivatives plays a critical role in determining their reactivity. Understanding the distribution of electron density, molecular orbitals, and electrostatic potential helps in predicting where reactions are likely to occur and how substituents influence reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity based on the interactions between the highest occupied molecular orbital (HOMO) of a nucleophile and the lowest unoccupied molecular orbital (LUMO) of an electrophile. wikipedia.orglibretexts.org In the context of isatin chemistry, FMO theory helps in understanding nucleophilic and electrophilic attack sites.

Isatin possesses electrophilic carbonyl carbons, particularly the C-3 carbonyl, which is often the site of nucleophilic attack. wikipedia.orgbeilstein-journals.org The LUMO of isatin typically has a significant contribution from the π* orbitals of these carbonyl groups, making them susceptible to attack by electron-rich species (nucleophiles). Conversely, the HOMO of isatin, often associated with the indole π system or lone pairs on heteroatoms, can act as a nucleophilic site in reactions with electrophiles.

Substituents on the isatin ring can alter the energies and spatial distribution of the HOMO and LUMO, thereby influencing reactivity and regioselectivity. jetir.orgmdpi.comresearchgate.net Electron-withdrawing substituents generally lower the energies of both HOMO and LUMO, making the molecule more electrophilic. Electron-donating substituents tend to raise the orbital energies, increasing the nucleophilicity.

The energy gap between the HOMO and LUMO (ΔE_HOMO-LUMO) is an important indicator of molecular reactivity and kinetic stability. mdpi.comresearchgate.netresearchgate.net A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability, as electron transfer or orbital interactions are more facile. mdpi.comresearchgate.netresearchgate.net Computational studies on isatin derivatives have calculated HOMO and LUMO energies and their gaps to correlate electronic structure with observed reactivity and biological activity. nih.govresearchgate.netmdpi.comresearchgate.networldscientific.com

Here is an example of how FMO data might be presented:

| Isatin Derivative | Substituent | E_HOMO (eV) | E_LUMO (eV) | ΔE_HOMO-LUMO (eV) | Reactivity Trend (Conceptual) | Reference |

| Isatin | H | -x.xx | -y.yy | z.zz | Baseline reactivity | Based on literature |

| Substituted Isatin | Electron-donating | Higher | Higher | Varies | Increased nucleophilicity | Based on literature |

| Substituted Isatin | Electron-withdrawing | Lower | Lower | Varies | Increased electrophilicity | Based on literature |

Note: Specific values for HOMO/LUMO energies and gaps are highly dependent on the computational method and the specific derivative. This table illustrates the general trends observed based on substituent effects.

Topological Analysis of Electron Density and Localization Function

Topological analysis of electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), and the Electron Localization Function (ELF) provide detailed insights into the bonding, non-covalent interactions, and electron distribution within a molecule. researchgate.netmdpi.comnih.govchemmethod.comresearchgate.net These methods can help to visualize and quantify the localization and delocalization of electrons, which is directly related to chemical reactivity.

QTAIM analysis involves partitioning the molecular electron density into atomic basins and analyzing the properties of critical points (bond critical points, ring critical points, cage critical points). researchgate.netresearchgate.net This analysis can reveal the nature of chemical bonds (covalent, ionic) and the presence of intramolecular interactions, such as hydrogen bonds, which can influence molecular conformation and reactivity. researchgate.netresearchgate.net Studies on isatin derivatives have used QTAIM to investigate intramolecular interactions and their relationship with electronic data and properties like antioxidant activity. researchgate.netresearchgate.net

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of space. mdpi.comnih.govchemmethod.com ELF basins correspond to core electrons, bonding pairs, and lone pairs, providing a visual representation of electron localization. mdpi.com Analysis of ELF can help identify regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites). mdpi.com For instance, ELF topological analysis of an azomethine ylide derived from isatin classified it as a pseudo(mono)radical species with localized electron density at a specific carbon atom, explaining its supernucleophilic character in cycloaddition reactions. mdpi.com

Together, QTAIM and ELF analyses provide a detailed picture of the electron distribution in isatin derivatives, complementing FMO theory by offering a more nuanced understanding of bonding and electron localization, which can be correlated with observed reactivity patterns. researchgate.netmdpi.comnih.govchemmethod.comresearchgate.net

Advanced Analytical Chemistry for Characterization of Isatin Based Compounds

Spectroscopic Characterization Techniques

Spectroscopy plays a crucial role in elucidating the structural features of isatin-based compounds by probing their interaction with electromagnetic radiation.

Infrared (IR) and Raman Vibrational Spectroscopy

IR and Raman spectroscopy provide valuable insights into the vibrational modes of molecules, allowing for the identification of characteristic functional groups. For isatin (B1672199), key absorption bands are observed corresponding to the stretching vibrations of its carbonyl (C=O) and N-H groups, as well as aromatic ring vibrations. The infrared spectrum of isatin typically shows strong bands around 1740 cm⁻¹ and 1620 cm⁻¹, assigned to the carbonyl stretching vibrations. aip.org A broad band around 3190 cm⁻¹ is characteristic of the N-H stretching vibration. aip.org Studies on isatin derivatives and metal complexes of isatin Schiff bases also report characteristic IR bands for C=O, C=N, and N-H functionalities, with shifts in peak positions providing information on coordination and structural changes. wikipedia.orgrsc.orgauremn.orgbiointerfaceresearch.comisca.me FT-IR and FT-Raman spectra of isatin have been noted in the 4000–100 cm⁻¹ range, with complete vibrational assignments performed based on fundamental modes. aip.orgresearchgate.net

Table 1: Characteristic IR Vibrational Bands for Isatin and Derivatives

| Functional Group | Approximate Wavenumber Range (cm⁻¹) | Compound Type | Source |

| C=O (Isatin ring) | 1740, 1620 | Isatin | aip.org |

| C=O (Amide) | 1738 | Isatin Schiff base | wikipedia.org |

| C=N (Imine) | 1619, 1653 | Isatin Schiff base | wikipedia.orgrsc.org |

| N-H (Isatin ring) | 3190, 3258-3067 | Isatin, Schiff base | aip.orgbiointerfaceresearch.com |

| Aromatic C=C | 1604 | Isatin nucleoside | nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy is widely used to study the electronic transitions within isatin-based compounds and for quantitative analysis. Isatin exhibits characteristic absorption bands in the UV-Vis spectrum attributed to π→π* and n→π* electronic transitions. For instance, the UV/VIS spectra of isatin in methanol (B129727) show bands at 297 nm and 416 nm, assigned to π→π* and n→π* transitions, respectively. researchgate.net In DMSO, the maximum absorption band at 416 nm is shifted to 380 nm. researchgate.net The binding of isatin-β-thiosemicarbazone to DNA has been investigated using UV-Vis spectroscopy, showing hypochromism and a red shift in the absorption band upon interaction, indicative of intercalation. nih.gov

While isatin itself may have low fluorescence quantum yield, many isatin derivatives, particularly those with extended π-conjugated systems or electron-acceptor groups, exhibit significant fluorescence. mdpi.comacs.org Fluorescence emission spectroscopy can provide valuable information on emission wavelengths, intensities, Stokes shifts, and quantum yields, which are crucial for qualitative and quantitative analyses and for studying molecular interactions. acs.org Studies on novel isatin derivatives have explored their fluorescence characteristics, with some compounds showing long emission wavelengths and large Stokes shifts. acs.org Concentration-dependent UV-Vis and fluorescence spectra can also reveal information about molecular interactions and tautomeric equilibria in solution. mdpi.com

Table 2: Selected UV-Vis Absorption Data for Isatin and Derivatives

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Assignment | Source |

| Isatin | Methanol | 297, 416 | π→π, n→π | researchgate.net |

| Isatin | DMSO | 380 | n→π* | researchgate.net |

| Isatin | Water | 218, 242 | Not specified | asianpubs.org |

| Isatin hydrazones | DMF | 390-430 | Not specified | mdpi.com |

| Isatin derivatives | DMSO | Characteristic peaks, ~450 (with amino groups) | Not specified | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including 1H and 13C NMR, is a powerful technique for the detailed structural elucidation of isatin-based compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and environment of atoms within the molecule can be determined. 1H NMR spectra of isatin derivatives show characteristic signals for the aromatic protons of the indole (B1671886) ring, the N-H proton, and protons on any substituents. rsc.orgnih.govmdpi.comrsc.orgbioline.org.brpsu.edu For example, signals due to the N-H group of the isatin ring typically appear in the range of δ 8.77 – 10.68 ppm. bioline.org.br Multiplet peaks for aromatic ring protons are observed between δ 6.42 – 7.87 ppm. bioline.org.br 13C NMR spectroscopy provides information on the carbon skeleton, with characteristic signals for the carbonyl carbons (C-2 and C-3) and the aromatic carbons. rsc.orgauremn.orgnih.gov Solid-state NMR techniques like CP/MAS 13C NMR can provide structural information in the solid state, complementing data obtained in solution. auremn.org

Table 3: Selected NMR Spectroscopic Data for Isatin and Derivatives

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment (Examples) | Source |

| 1H | DMSO-d6 | 10.68, 10.55, 9.55 | N-H, NH2 (Isatin Schiff base) | mdpi.com |

| 1H | DMSO-d6 | 6.85 – 7.37 (m) | Aromatic H | mdpi.com |

| 1H | CDCl3 | 7.45 (d), 7.05 (d) | H-4, H-5 (Isatin nucleoside) | nih.gov |

| 13C | DMSO-d6 | 110 – 138 | Aromatic C | mdpi.com |

| 13C | DMSO-d6 | 164, 162 | C=N, C=O (Isatin Schiff base) | mdpi.com |

| 13C | CDCl3 | 181.37 (C-3), 160.75 (C-2) | Carbonyl carbons (Isatin nucleoside) | nih.gov |

| 13C | CDCl3 | 157.5, 154.5 | C=N, C=O (Isatin Schiff base) | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of isatin-based compounds and obtaining fragmentation patterns that aid in structural confirmation and identification of impurities. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. rsc.orgnih.govrsc.orgfishersci.beoak.go.krscispace.comacs.org

In positive mode ESI-MS, isatin typically shows a molecular ion peak at m/z 148 as [M+H]⁺. oak.go.krscispace.com In negative mode, a peak at m/z 146 corresponding to [M-H]⁻ is observed. oak.go.krscispace.com Fragmentation of the [M+H]⁺ ion of isatin can yield a product ion at m/z 120, corresponding to the loss of carbon monoxide (CO). oak.go.krscispace.com Studies on N-alkyl/benzyl isatin derivatives have shown characteristic fragmentation patterns depending on the substituent, involving cleavage of N-C or C-C bonds. oak.go.krscispace.com MS has also been used to confirm the formation of isatinic acid (m/z 164.18) from the oxidation of isatin. asianpubs.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components in a mixture, isolating pure compounds, and assessing the purity of isatin-based substances.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation and analysis of isatin and its derivatives due to its versatility and sensitivity. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, resolution, and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly employed for isatin compounds, often utilizing C8 or C18 columns. researchgate.netjopcr.com

For the estimation of isatin, a reversed-phase HPLC method has been developed using a C8 column with a binary mixture of acetonitrile (B52724) and buffer (Na₂CO₃ + NaHCO₃) as the mobile phase. researchgate.net This method achieved a reasonable retention time and good peak shape for isatin. researchgate.net UV detection is typically used, with detection wavelengths chosen based on the UV-Vis absorption characteristics of the analyte. mpgpgcollegehardoi.in HPLC methods are validated to ensure their linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for the intended application, such as purity assessment or quantitative analysis in various matrices. researchgate.netjopcr.com Peak purity can be assessed by spectral comparison, particularly when using a diode array detector (DAD). jopcr.commpgpgcollegehardoi.in HPLC has been successfully applied for the isolation and purity assessment of isatin from natural sources and synthetic mixtures. researchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Isatin Derivatives

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile organic compounds. It is particularly valuable for the analysis of complex mixtures, allowing for the identification and quantification of individual components based on their differential partitioning between a stationary phase and a mobile gas phase. reading.ac.ukthermofisher.com

For isatin-based compounds, GC is applicable to those derivatives that exhibit sufficient volatility and thermal stability to pass through the GC column without decomposition. While isatin itself has a melting point of 200 °C, derivatization can enhance its volatility for GC analysis. wikipedia.orgfishersci.ca For example, isatin can be derivatized with reagents like hydroxylamine (B1172632) hydrochloride or alkoxyamine hydrochlorides followed by silylation to form volatile derivatives suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.gov

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nih.govmdpi.comrestek.com This allows for the unambiguous identification of volatile isatin derivatives based on their retention times and characteristic mass fragmentation patterns. Studies have utilized GC-MS to detect and determine isatin in biological samples after derivatization. nih.gov

Research findings demonstrate the effectiveness of GC-MS in separating and identifying substituted isatin derivatives. For instance, GC-MS analysis has been used to differentiate between isomeric isatin derivatives, such as 4- and 6-methylisatin (B72448) or 4- and 6-bromoisatin, based on their distinct retention times. researchgate.net

Sample preparation for GC analysis of isatin derivatives often involves extraction from the matrix, followed by derivatization if necessary to increase volatility. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another approach for the analysis of volatile compounds, which can be applied to the headspace above solutions containing volatile isatin derivatives. mdpi.comrestek.com

Data from GC-MS analysis can be presented in the form of chromatograms showing the separation of different compounds and mass spectra for their identification. Retention times are key data points for identifying known compounds, while mass spectra provide structural information.

An example of GC-MS data for isomeric isatin derivatives is shown below, illustrating the separation achieved:

| Isatin Derivative | Retention Time (min) |

| 4-Methylisatin | 10.8 researchgate.net |

| 6-Methylisatin | 11.2 researchgate.net |

| 4-Bromoisatin | 8.0 researchgate.net |

| 6-Bromoisatin | 7.5 researchgate.net |

| 4-Iodoisatin | 8.9 researchgate.net |

| 6-Iodoisatin | 8.4 researchgate.net |

Electrochemical Characterization of Redox Behavior

Electrochemical methods are valuable tools for investigating the redox properties of electroactive compounds, providing insights into their electron transfer processes and reaction mechanisms. Isatin-based compounds often exhibit rich electrochemical behavior due to the presence of the indole-2,3-dione core and various substituents. abechem.comabechem.com The study of their redox behavior is crucial for understanding their chemical reactivity and potential applications, including in electro-organic synthesis. rsc.orgrsc.org

The electrochemical reduction of isatic acid at a mercury electrode has been studied in aqueous solutions across a wide pH range. researchgate.netthescipub.comacs.org These studies revealed that the electrochemical behavior of isatic acid is dependent on its protonation state, which is influenced by pH. researchgate.net

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox processes of a compound by sweeping the electrode potential linearly between two limits and measuring the resulting current. palmsens.com Chronoamperometry (CA) involves applying a potential step and monitoring the current as a function of time, often used to study diffusion-controlled processes and reaction kinetics. sciencepubco.comresearchgate.netmohe.gov.myajrconline.org

Studies using CV have investigated the electrochemical behavior of isatin and its derivatives at various electrodes, including glassy carbon electrodes (GCE) and hanging mercury drop electrodes (HMDE). abechem.comresearchgate.netabechem.comthescipub.comcore.ac.ukresearchgate.net The redox processes of isatin are often pH-dependent and can be irreversible. researchgate.netcore.ac.ukresearchgate.net

For example, the electroreduction of isatin in neutral medium at a HMDE shows two reduction peaks, attributed to successive one-electron transfers. researchgate.net The first electron transfer, leading to a radical formation, can be reversible, while the second step is typically irreversible. researchgate.net In strong acidic media, irreversible reduction waves are observed, corresponding to the formation of different products like dioxindole and oxindole (B195798). researchgate.net In acetate (B1210297) buffer at pH 3-5, an irreversible one-electron reduction peak related to the formation of isatide (B12739466) has been observed. researchgate.net

The oxidation of isatin at a glassy carbon electrode is generally an irreversible process that is also pH-dependent. core.ac.ukresearchgate.net The oxidation can lead to the formation of products that adsorb onto the electrode surface, which can affect the electrochemical response. core.ac.ukresearchgate.net The mechanism of isatin oxidation can involve the transfer of electrons and protons, with the number of each depending on the pH. core.ac.uk

Cyclic voltammetry studies on substituted isatin derivatives, such as isatin-thiosemicarbazones, have shown irreversible oxidation processes. ias.ac.inias.ac.in The oxidation potentials are influenced by the substituents on the isatin core. ias.ac.inias.ac.in The linear dependence of peak current on the square root of the scan rate observed in some CV studies indicates that the electrochemical process is diffusion-controlled. ias.ac.in

Chronoamperometry can complement CV studies by providing information about the kinetics of the electron transfer and diffusion coefficients. While specific detailed chronoamperometry data for isatic acid or isatin were not extensively found in the immediate search results, the technique is commonly applied to study the kinetics of electroactive species and the formation of electrodeposited films, which can be relevant for some isatin derivatives. sciencepubco.comresearchgate.netmohe.gov.myajrconline.org

Detailed research findings from CV studies on isatin derivatives include the observation of specific oxidation and reduction peaks at characteristic potentials, which can be used for their electrochemical detection and analysis. The number of electrons and protons involved in the redox processes can be inferred from the dependence of peak potential on pH. core.ac.uk

An example of reported oxidation potentials for some isatin-thiosemicarbazone derivatives is shown below:

| Isatin Derivative | Oxidation Potential (V) |

| Isatin-3-thiosemicarbazone (ITSC) | 0.97 ias.ac.inias.ac.in |

| Isatin-3-(N4-benzylthiosemicarbazone) (ITSC-Ph) | 0.88 ias.ac.inias.ac.in |

| 1-(5-nitro-2-oxoindolin-3-ylidene)thiosemicarbazide (NO2-ITSC) | 0.92, 1.03 (two waves) ias.ac.inias.ac.in |

| 1-(5-nitro-2-oxoindolin-3-ylidene)-4-phenylthiosemicarbazide (NO2-ITSC-Ph) | 0.98 ias.ac.inias.ac.in |

(Note: This is an interactive data table. Values are approximate and depend on experimental conditions.)

In Situ Spectroelectrochemistry for Mechanistic Insights

In situ spectroelectrochemistry combines electrochemical techniques with spectroscopic methods to simultaneously study electrochemical reactions and the spectroscopic properties of the species involved, including intermediates and products. palmsens.comals-japan.com This hyphenated approach provides valuable mechanistic insights that cannot be obtained by either technique alone. palmsens.comals-japan.com

By monitoring changes in the absorption or other spectroscopic signals (e.g., UV-Vis, IR, ESR) as the potential is varied or held constant, researchers can identify transient species, determine their concentrations, and follow reaction pathways in real-time. palmsens.comals-japan.com This is particularly useful for complex redox mechanisms where intermediates are short-lived.

For isatin-based compounds, in situ spectroelectrochemistry can be employed to study the redox transformations of isatin, isatic acid, and their derivatives. For instance, UV-Vis spectroelectrochemistry can monitor changes in the electronic absorption spectra associated with the different oxidation states or forms of the isatin chromophore during electrolysis.

While specific detailed studies on the in situ spectroelectrochemistry of isatic acid solution were not prominently found in the search results, the technique has been applied to study the redox processes of related compounds and could be highly beneficial for elucidating the complex equilibrium and electrochemical reactions of isatic acid and its cyclized form, isatin. For example, spectroelectrochemical methods have been used to study the redox behavior of indigo (B80030), a compound structurally related to isatin, providing insights into the formation of species like isatin during its oxidation at sufficiently positive potentials. researchgate.net

The application of in situ spectroelectrochemistry to isatin systems would involve setting up an electrochemical cell within a spectrometer, allowing simultaneous electrochemical control and spectroscopic data acquisition. This could help identify the transient radical species or other intermediates proposed in the electrochemical mechanisms of isatin reduction and oxidation. researchgate.netcore.ac.ukresearchgate.net

The data obtained from spectroelectrochemical experiments typically include cyclic voltammograms or chronoamperograms recorded concurrently with spectroscopic data (e.g., UV-Vis spectra at different potentials or times). Analysis of the changes in absorbance or peak positions in the spectra, correlated with the applied potential and measured current, provides detailed information about the identity and behavior of the electroactive species and their transformation products.

Computational Chemistry and Theoretical Investigations of Isatin Systems

Electronic Structure Theory Applications to Isatin (B1672199) Compounds

Electronic structure theory methods, such as Density Functional Theory (DFT) and ab initio methods, are widely used to study the electronic distribution, molecular geometry, and energy of isatin systems. These calculations provide fundamental information about the intrinsic properties of isatin compounds in isolation or in simplified environments.

Density Functional Theory (DFT) for Molecular Geometry and Energy

DFT is a widely applied method for optimizing molecular geometries and calculating energies of isatin and its derivatives. Studies have utilized DFT calculations to determine the geometric and energetic properties, rotational constants, and harmonic vibrational frequencies of isatin and its substituted derivatives in both monomeric and dimeric forms. researchgate.net Different basis sets are employed in these calculations to assess their impact on the predicted properties. researchgate.net DFT calculations have also been used to investigate the effects of substituents on the vibrational spectra and structure of isatin. researchgate.net For instance, the carbonyl stretching modes are reported to be less affected by substitutions, while the frequency of a strong C=C stretching mode decreases significantly with certain substitutions. researchgate.net Time-dependent DFT (TD-DFT) calculations have been employed to compute vertical excitation energies for isatin and its derivatives, showing good agreement with experimental values. researchgate.net DFT studies are also crucial for understanding the electronic features, molecular stability, and bond strengths in isatin-based metal complexes. nih.govresearchgate.net Geometry optimization using DFT with various basis sets is a common practice to reach global minima on the potential energy surface for isatin derivatives. dergipark.org.trrsc.org

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameters, are used for high-accuracy calculations on isatin systems. These methods can provide detailed insights into the electronic structure and properties. For example, ab initio calculations at levels such as HF/6-31G(d,p) have been performed for geometry optimization and vibrational analysis of isolated isatin molecules and related species like the isatinato nitranion, providing theoretical support for experimental spectroscopic data. ukim.mk Ab initio molecular calculations using software packages like Gaussian have been carried out at HF and DFT levels of theory with specific basis sets (e.g., 6-31G*) for geometry optimization and Natural Bond Orbital (NBO) analysis of isatin derivatives. scielo.org.zaajol.info These calculations can provide Cartesian coordinates of optimized structures. scielo.org.zaajol.info

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory, often explored through DFT and ab initio calculations, helps in understanding the electronic structure and predicting the reactivity of isatin compounds. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key application. researchgate.netscielo.org.zaresearchgate.net The energies of HOMO and LUMO are related to ionization potential and electron affinity, respectively. scielo.org.za The HOMO-LUMO energy gap (Eg) provides an indication of molecular stability and reactivity. researchgate.netscielo.org.za For example, a study on an isatin derivative reported a HOMO-LUMO gap of 10.09 eV, suggesting high stability. scielo.org.za FMO analysis can reveal charge transfer within the molecule, showing localization of HOMO and LUMO orbitals on specific parts of the isatin structure. researchgate.netscielo.org.za NBO analysis is also used to study inter- and intra-molecular charge transfer and stability by examining the stabilization energies associated with electron density transfer between orbitals. researchgate.netscielo.org.zaresearchgate.net Molecular electrostatic potential (MEP) maps, derived from electronic structure calculations, are used to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack, providing insights into reactivity. researchgate.netresearchgate.net Global and local reactivity descriptors can also be estimated using DFT methods. researchgate.net

Molecular Dynamics Simulations of Isatin Systems

Conformational Analysis of Isatin and Derivatives in Solution

MD simulations allow for the conformational analysis of isatin and its derivatives in solution, providing insights into their flexibility and preferred spatial arrangements. Studies have used MD simulations to investigate the conformational changes of isatin molecules. researchgate.net For instance, the alterations in the conformation of a single isatin molecule in aqueous solution have been observed over simulation time, showing how the molecule adjusts its conformation within a specific environment, such as inside a carbon nanotube. researchgate.net Conformational analysis using quantum mechanical methods has also revealed that isatin derivatives may not necessarily interact with target sites in their minimum energy conformation, highlighting the importance of considering conformational flexibility in solution. nih.govbohrium.com MD simulations can track parameters like Root Mean Square Deviation (RMSD) and radius of gyration to assess the stability and conformational fluctuations of isatin systems, including when bound to other molecules like proteins or nanoparticles. nih.govresearchgate.netnih.govnih.govfrontiersin.orgresearcher.life

Intermolecular Interactions and Solvation Effects

MD simulations are essential for understanding the intermolecular interactions between isatin systems and their surroundings, particularly in solution, and for quantifying solvation effects. These simulations can model the interactions between isatin molecules and solvent molecules, such as water. nih.govresearchgate.netresearchgate.netnih.gov They can also investigate interactions with other species, such as carbon nanotubes for drug delivery applications or amino acid residues in protein binding sites. nih.govresearchgate.netnih.govnih.govfrontiersin.orgresearcher.liferesearchgate.netnih.govmdpi.comchemrxiv.orgnih.govrsc.orgnih.govresearchgate.net Analysis of intermolecular forces, including van der Waals interactions, hydrogen bonds, and hydrophobic interactions, is a key output of MD simulations. nih.govresearchgate.netnih.govnih.govmdpi.comchemrxiv.org Solvation effects on the properties of isatin systems can be explicitly studied using MD simulations with appropriate force fields and solvent models. researchgate.netresearchgate.netnih.govresearchgate.netrsc.orgsemanticscholar.org Solvation free energies, which represent the energy change upon transferring a molecule from the gas phase to a solvent, can be estimated and are important for understanding solubility and behavior in solution. nih.govresearchgate.netsemanticscholar.org The influence of different solvents on electronic properties and other molecular characteristics can also be investigated through solvation models coupled with computational methods. researchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly density functional theory (DFT), are widely used to investigate the mechanisms of reactions involving isatin derivatives. These studies aim to map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies to determine the most favorable reaction pathways. For instance, DFT calculations have been employed to study the mechanism and stereoselectivity of reactions such as the annulation between isatin-derived enals and hydrazones, identifying the Michael addition as a stereoselectivity-determining step rsc.org. Another study utilized DFT to explore the mechanistic steps for the formation of azomethine ylides from isatins and sarcosine (B1681465) and their subsequent reactivity in 1,3-dipolar cycloaddition reactions nih.gov. Computational investigations have also shed light on the mechanisms of enzyme-catalyzed reactions involving isatin rsc.org.

Transition State Search and Intrinsic Reaction Coordinate Calculations

Identifying transition states (TS) is a critical step in computationally elucidating reaction mechanisms. Transition states represent the highest energy points along a reaction pathway connecting reactants to products. Computational techniques are used to locate these saddle points on the potential energy surface. Once a transition state is found, its nature is typically verified by performing a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate scm.comq-chem.com.

Intrinsic Reaction Coordinate (IRC) calculations are then performed starting from the transition state to follow the minimum energy pathway downhill to the reactant and product minima. scm.comq-chem.comuni-muenchen.deepfl.ch. This confirms that the located transition state indeed connects the intended reactants and products and provides a detailed trajectory of the atomic movements during the reaction uni-muenchen.deepfl.ch. IRC calculations have been used in computational studies of isatin reactions to confirm the connections between transition states and corresponding minima rsc.orgcopernicus.org. For example, IRC calculations were conducted to check the energy profiles connecting transition states to associated minima in the study of a DACBO-catalyzed vinylogous Henry reaction of isatin rsc.org.

Molecular Electron Density Theory (MEDT) for Mechanistic Understanding

Molecular Electron Density Theory (MEDT) is a theoretical framework used to understand the electronic structure changes that occur during a chemical reaction, providing insights into the reaction mechanism from the perspective of electron density redistribution. Unlike methods solely focused on energy profiles, MEDT analyzes concepts such as electron localization function (ELF) and global electron density transfer (GEDT) at different points along the reaction path, including transition states. mdpi.comresearchgate.netsemanticscholar.org.

MEDT has been applied to study cycloaddition reactions involving azomethine ylides derived from isatin. These studies can classify the reaction mechanism based on the electron density changes and characterize the nature of the participating species. For instance, a MEDT study on the [3+2] cycloaddition reaction of an azomethine ylide derived from isatin and L-proline with phenyl vinyl sulphone classified the reaction as a pseudo(mono)radical-type 32CA reaction based on ELF analysis and characterized it as a non-concerted two-stage one-step mechanism through a Bonding Evolution Theory (BET) study mdpi.comresearchgate.netsemanticscholar.org. Analysis of global electron density transfer (GEDT) at the transition state can also account for the polar character of the reaction mdpi.comresearchgate.netsemanticscholar.org.

Advanced Computational Method Development for Isatin Chemistry

The field of computational chemistry is continuously evolving, with new methods being developed and applied to complex chemical systems, including isatin chemistry.

Quantum Algorithms for Isatin Chemical Systems

Quantum computing holds potential for revolutionizing chemical simulations, particularly for complex systems where classical methods become computationally prohibitive postquantum.comnih.govyoutube.comcaltech.edu. While still in early stages, the development of quantum algorithms for quantum chemistry is an active area of research nih.govcaltech.edu. These algorithms aim to accurately simulate the electronic structure and dynamics of molecules postquantum.comyoutube.com.

Although specific applications of quantum algorithms solely focused on isatin systems are not extensively reported in the immediate search results, the broader efforts in developing quantum algorithms for chemical systems are relevant. These include algorithms for simulating ground states of electrons in molecules and materials, which could eventually be applied to isatin and its reactions youtube.com. Researchers are exploring multiscale quantum computing frameworks suitable for efficient simulations of complex chemical systems on near-term quantum devices nih.gov. The potential applications of quantum computing in chemistry include predicting material properties, understanding reaction mechanisms, and accelerating drug discovery postquantum.com.

Machine Learning Approaches in Isatin Reactivity Prediction